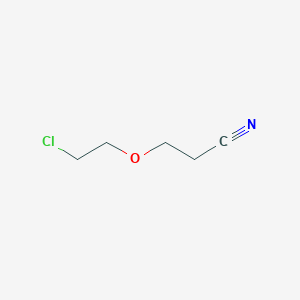

3-(2-Chloroethoxy)propanenitrile

Description

Structural Significance of Nitrile and Chloroethoxy Moieties

The chemical behavior of 3-(2-Chloroethoxy)propanenitrile is dictated by its two primary functional groups: the nitrile and the chloroethoxy groups. libretexts.orglibretexts.org Each group imparts characteristic reactivity to the molecule. libretexts.org

The nitrile group (-C≡N) is a highly significant functional group in organic chemistry. fiveable.me Its carbon-nitrogen triple bond creates a polar and electrophilic carbon center, making it susceptible to nucleophilic attack. fiveable.menumberanalytics.com This reactivity allows nitriles to serve as precursors to a wide array of other functional groups, including primary amines (through reduction), carboxylic acids and amides (through hydrolysis), and ketones (via reaction with Grignard reagents). fiveable.menumberanalytics.comwikipedia.org The strong electron-withdrawing nature of the nitrile group can also influence the reactivity of adjacent parts of a molecule. nih.gov In medicinal chemistry, the nitrile group is a recognized pharmacophore and can act as a bioisostere for groups like carbonyls and halogens, enhancing binding affinity to proteins and improving metabolic stability. researchgate.netsioc-journal.cn

The chloroethoxy group (-OCH₂CH₂Cl) provides a different mode of reactivity. The ether linkage (-O-) offers structural flexibility, while the terminal chlorine atom serves as a reactive site. As part of an alkyl halide, the chlorine atom is a good leaving group in nucleophilic substitution reactions. solubilityofthings.com This allows for the facile introduction of various nucleophiles, enabling the extension of the carbon chain or the incorporation of other functional groups. The reactivity of the C-Cl bond is a cornerstone of its utility in synthetic chemistry. msu.edu

Contextualizing this compound within Advanced Organic Synthesis

The dual functionality of this compound makes it a valuable building block in advanced organic synthesis. The presence of two distinct reactive centers allows for sequential, controlled modifications. For instance, the chloro group can undergo a nucleophilic substitution reaction, followed by a transformation of the nitrile group, or vice versa. This orthogonality enables the construction of complex molecular architectures from a relatively simple starting material. ebsco.com

This compound can be used as an intermediate in the synthesis of a variety of organic molecules. researchgate.net For example, the chloroethoxy tail can be used to link the molecule to other substrates, while the nitrile head can be converted into other functionalities as required by the synthetic target. This makes it a useful tool for creating molecules with specific properties for applications in pharmaceuticals and materials science. numberanalytics.com

Overview of Research Domains Pertaining to the Compound

The unique structural features of this compound position it as a compound of interest in several research domains:

Pharmaceutical and Medicinal Chemistry : The nitrile group is present in over 30 FDA-approved drugs and is a key component in many more clinical candidates. nih.govrsc.org It can enhance binding affinity, improve pharmacokinetic profiles, and even act as a covalent warhead in targeted inhibitors. nih.govrsc.org As a bifunctional intermediate, this compound could be utilized in the synthesis of novel pharmaceutical agents, where the chloroethoxy portion could be modified to interact with specific biological targets. researchgate.netsioc-journal.cn

Materials Science : Nitrile-containing compounds, such as acrylonitrile, are fundamental monomers in the production of polymers like nitrile rubber and acrylic fibers. wikipedia.orgebsco.com The ability of this compound to undergo reactions at both the chloro and nitrile ends suggests its potential use in creating functionalized polymers or as a cross-linking agent to modify the properties of existing materials. numberanalytics.com

Organic Synthesis Methodology : The development of new synthetic methods often relies on versatile reagents. As a bifunctional molecule, this compound can be used to explore new chemical transformations and to synthesize novel heterocyclic compounds, which are a cornerstone of many biologically active molecules. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1740-67-6 |

| Molecular Formula | C₅H₈ClNO |

| Molecular Weight | 133.58 g/mol |

| Boiling Point | 107-111 °C (at 7 Torr) |

| Density | 1.093±0.06 g/cm³ |

| SMILES | N#CCCOCCCl |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-chloroethoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKJOWJKHQXRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607438 | |

| Record name | 3-(2-Chloroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-67-6 | |

| Record name | 3-(2-Chloroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Chloroethoxy Propanenitrile and Analogues

Established Synthetic Routes to Chloroethoxy-Substituted Nitriles

The most well-documented and industrially viable method for the synthesis of 3-(2-Chloroethoxy)propanenitrile is the base-catalyzed Michael addition of 2-chloroethanol to acrylonitrile. This reaction, a specific example of cyanoethylation, is known for its efficiency and atom economy.

Analysis of Precursor Reactants and Reaction Conditions

The primary precursors for the synthesis of this compound are 2-chloroethanol and acrylonitrile. The reaction is typically carried out in the presence of a base catalyst. A variety of catalysts can be employed, ranging from common inorganic bases to solid-supported catalysts.

Reactants:

2-Chloroethanol: A bifunctional molecule containing both a hydroxyl group and a chloroalkyl group. The hydroxyl group acts as the nucleophile in the Michael addition.

Acrylonitrile: An α,β-unsaturated nitrile that serves as the Michael acceptor. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.

Reaction Conditions:

The reaction conditions for the cyanoethylation of alcohols can be tailored to optimize the yield and minimize side reactions. Key parameters include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

| Parameter | Typical Conditions | Notes |

| Catalyst | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOMe), Triethylamine (Et3N), Anion exchange resins, Zeolite-supported bases (e.g., K2CO3/ZSM-5) | The choice of catalyst influences the reaction rate and can affect the formation of byproducts. Solid catalysts offer advantages in terms of separation and reusability. |

| Solvent | Often performed neat (solvent-free) or in polar aprotic solvents like acetonitrile or dioxane. | Solvent-free conditions are often preferred for their environmental and economic benefits. |

| Temperature | Typically ranges from room temperature to moderately elevated temperatures (e.g., 50-80 °C). | The reaction is often exothermic, and temperature control is important to prevent polymerization of acrylonitrile. |

| Stoichiometry | A slight excess of either the alcohol or acrylonitrile may be used depending on the specific process. | Careful control of stoichiometry can help to maximize the conversion of the limiting reagent. |

| Yield | Generally high, often exceeding 80-90%. | Yields can be influenced by the purity of reactants and the efficiency of the catalyst. |

One of the primary side reactions in the base-catalyzed cyanoethylation of alcohols is the polymerization of acrylonitrile. This can be mitigated by careful control of the reaction temperature, slow addition of acrylonitrile, and the use of appropriate inhibitors.

Mechanistic Considerations in Direct Synthesis

The synthesis of this compound via the reaction of 2-chloroethanol and acrylonitrile proceeds through a base-catalyzed Michael addition mechanism. The key steps are as follows:

Deprotonation of the Alcohol: The basic catalyst (B:) removes a proton from the hydroxyl group of 2-chloroethanol to form a more nucleophilic alkoxide ion.

Cl-CH₂CH₂-OH + B: ⇌ Cl-CH₂CH₂-O⁻ + BH⁺

Nucleophilic Attack: The resulting 2-chloroethoxide anion acts as a nucleophile and attacks the electrophilic β-carbon of acrylonitrile. This leads to the formation of a resonance-stabilized carbanion intermediate.

Cl-CH₂CH₂-O⁻ + CH₂=CH-C≡N → Cl-CH₂CH₂-O-CH₂-⁻CH-C≡N

Protonation: The carbanion intermediate is then protonated by the protonated base (BH⁺) or a molecule of the alcohol to yield the final product, this compound, and regenerate the catalyst.

Cl-CH₂CH₂-O-CH₂-⁻CH-C≡N + BH⁺ → Cl-CH₂CH₂-O-CH₂-CH₂-C≡N + B:

Kinetic studies of the cyanoethylation of alcohols have shown that the reaction is typically first order with respect to both the alcohol and the catalyst concentration. The rate-determining step is generally the nucleophilic attack of the alkoxide on the acrylonitrile.

Novel Synthetic Strategies and Method Development

While the base-catalyzed cyanoethylation of alcohols is a well-established method, research continues to explore more efficient, sustainable, and versatile synthetic strategies.

Investigations into Catalytic Approaches for Carbon-Heteroatom Bond Formation

Recent advancements in catalysis have led to the development of new systems for the cyanoethylation of alcohols and related reactions. These novel catalysts aim to improve reaction rates, selectivity, and ease of separation.

Heterogeneous Catalysts: The use of solid base catalysts, such as zeolite-supported potassium carbonate (K₂CO₃/ZSM-5), offers significant advantages. These catalysts are easily recoverable and reusable, leading to more environmentally friendly and cost-effective processes. They can also provide high conversions and selectivities under solvent-free conditions.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium salts, can facilitate the reaction between reactants in immiscible phases (e.g., an aqueous solution of a base and an organic phase containing the alcohol and acrylonitrile). This can enhance the reaction rate and allow for the use of milder reaction conditions.

Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts for various organic reactions, including Michael additions. Their unique properties, such as low vapor pressure and high thermal stability, can offer advantages in terms of reaction control and catalyst recycling.

Enzymatic Catalysis: While less common for this specific transformation, enzymatic approaches are gaining interest for their high selectivity and mild reaction conditions. Lipases and other hydrolases could potentially be engineered to catalyze the addition of alcohols to activated alkenes.

| Catalytic Approach | Catalyst Example | Advantages |

| Heterogeneous Catalysis | K₂CO₃/ZSM-5 | Reusable, easy to separate, environmentally friendly, high conversion and selectivity. |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Milder reaction conditions, enhanced reaction rates, suitable for multiphase systems. |

| Ionic Liquids | [BMIM][BF₄] | Recyclable, tunable properties, can act as both solvent and catalyst. |

| Enzymatic Catalysis | Engineered Lipases | High selectivity, mild conditions, environmentally benign. |

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of this compound, stereochemical control is not a factor as the molecule is achiral. The Michael addition of an alcohol to acrylonitrile is also inherently regioselective. The nucleophilic attack of the alkoxide occurs exclusively at the β-carbon of the acrylonitrile due to the strong electron-withdrawing effect of the nitrile group, which dictates the polarization of the double bond. Therefore, the formation of the alternative regioisomer, 2-(2-chloroethoxy)propanenitrile, is not observed under typical reaction conditions.

Derivatization from Related Propanenitrile and Chloroethyl Ether Precursors

In addition to the direct synthesis from 2-chloroethanol and acrylonitrile, this compound could potentially be synthesized through the derivatization of related precursors.

One possible route involves the etherification of 3-hydroxypropanenitrile . In this approach, 3-hydroxypropanenitrile would be treated with a suitable chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, in the presence of a base to form the desired ether linkage.

Another conceivable, though less common, approach would be the nucleophilic substitution of a chloroethyl ether with a cyanide source . For instance, a compound like 1-bromo-2-(2-chloroethoxy)ethane could be reacted with a cyanide salt, such as sodium cyanide, to introduce the nitrile group. However, this route may be complicated by the potential for elimination reactions and the handling of toxic cyanide reagents.

These alternative derivatization methods are generally less direct and may involve more steps or less readily available starting materials compared to the highly efficient cyanoethylation of 2-chloroethanol.

Exploiting Acrylonitrile Derivatives in Carbon-Carbon Bond Formation

A principal and widely utilized method for the synthesis of this compound is the cyanoethylation of 2-chloroethanol. This reaction is a classic example of a Michael addition, where the nucleophilic oxygen of the alcohol attacks the electrophilic β-carbon of acrylonitrile. wikipedia.orgasianpubs.org The process is typically facilitated by a base catalyst, which deprotonates the alcohol to form a more potent alkoxide nucleophile.

The general reaction scheme is as follows:

HOCH₂CH₂Cl + CH₂=CHCN → ClCH₂CH₂OCH₂CH₂CN

The reaction is influenced by several factors, including the choice of catalyst, reaction temperature, and molar ratio of the reactants. Strong bases are often employed to ensure a high concentration of the alkoxide, which in turn promotes the forward reaction. asianpubs.org

A variety of base catalysts can be utilized for this transformation, with common examples including sodium hydroxide, potassium hydroxide, and sodium methoxide. The selection of the catalyst can impact the reaction rate and the formation of potential byproducts. For instance, a patent describing the cyanoethylation of a polyether alcohol highlights the use of a 50% aqueous solution of potassium hydroxide to achieve a pH of approximately 10.5, creating the necessary catalytic conditions. google.com Another patent details the dropwise addition of acrylonitrile to a solution of an alcohol and a catalyst at controlled temperatures, ranging from 10°C to 51°C, to manage the exothermic nature of the reaction. google.com

While specific yield data for the cyanoethylation of 2-chloroethanol to form this compound is not extensively detailed in readily available literature, analogous cyanoethylation reactions of alcohols reported in various patents and scientific articles suggest that high yields are attainable under optimized conditions. For example, a patent discloses a method for preparing 3-ethoxy propylamine where the intermediate, 3-ethoxy propionitrile, is synthesized by reacting ethanol and acrylonitrile in the presence of sodium hydroxide, achieving a product content of 98.0%. google.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Product | Reported Purity/Yield |

| Ethanol | Acrylonitrile | Sodium Hydroxide | 50 | 3-Ethoxypropionitrile | 98.0% |

| Polyether Alcohol | Acrylonitrile | Potassium Hydroxide (50% aq.) | 10-17 | Cyanoethylated Polyether Alcohol | Not specified |

| Polyether Alcohol | Acrylonitrile | Sodium Salt of an Acid | 27-46 | Cyanoethylated Polyether Alcohol | Not specified |

Transformation of Chloroethoxy-Containing Intermediates

The synthesis of this compound is intrinsically linked to the availability and reactivity of the key chloroethoxy-containing intermediate, 2-chloroethanol. The formation of 2-chloroethanol itself is a critical preliminary step in this synthetic pathway.

One common industrial method for the production of 2-chloroethanol is the reaction of ethylene with chlorine in the presence of water. This process, known as the chlorohydrin process, directly yields an aqueous solution of 2-chloroethanol.

Another significant route to 2-chloroethanol involves the ring-opening of ethylene oxide with hydrogen chloride. This reaction provides a more direct and often higher purity route to the desired intermediate.

Once 2-chloroethanol is obtained, it serves as the direct precursor for the cyanoethylation reaction as described in the previous section. The transformation of this chloroethoxy-containing intermediate into the final product, this compound, is a pivotal step that functionalizes the molecule with the nitrile group, thereby expanding its utility in further chemical syntheses.

While the primary transformation of a chloroethoxy-containing intermediate to the target compound involves reaction with acrylonitrile, other theoretical transformations could be envisaged. For instance, the reaction of a halo-propanenitrile derivative with ethylene oxide could potentially yield the desired structure, though this route is less commonly documented. The direct reaction of 3-halopropanenitrile, such as 3-chloropropionitrile, with 2-chloroethanol under Williamson ether synthesis conditions could also be a potential, albeit likely less efficient, pathway due to the potential for competing elimination and polymerization reactions.

| Precursor | Reagents | Product |

| Ethylene | Chlorine, Water | 2-Chloroethanol |

| Ethylene Oxide | Hydrogen Chloride | 2-Chloroethanol |

| 2-Chloroethanol | Acrylonitrile, Base Catalyst | This compound |

Chemical Reactivity and Mechanistic Studies of 3 2 Chloroethoxy Propanenitrile

Reactivity at the Chloroethoxy Moiety

The chloroethoxy group, an alkyl chloride derivative, is the primary site for nucleophilic attack due to the electrophilic nature of the carbon atom bonded to the chlorine atom.

Nucleophilic Substitution Patterns and Pathways

The carbon-chlorine bond in 3-(2-Chloroethoxy)propanenitrile is polarized, rendering the carbon atom susceptible to attack by nucleophiles. This typically follows an SN2 mechanism, especially with strong nucleophiles. The reaction involves a backside attack on the electrophilic carbon, leading to the displacement of the chloride ion and an inversion of stereochemistry if the carbon were chiral.

Common nucleophilic substitution reactions at the chloroethoxy moiety are expected to proceed as follows:

| Nucleophile | Reagent Example | Product | Reaction Conditions |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-(2-Hydroxyethoxy)propanenitrile | Aqueous or alcoholic solution, heat |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(2-Methoxyethoxy)propanenitrile | Anhydrous alcohol, heat |

| Cyanide | Potassium Cyanide (KCN) | 3-(2-Cyanoethoxy)propanenitrile | Ethanolic solution, reflux |

| Ammonia | Ammonia (NH₃) | 3-(2-Aminoethoxy)propanenitrile | Concentrated aqueous or alcoholic solution, sealed tube, heat |

| Azide | Sodium Azide (NaN₃) | 3-(2-Azidoethoxy)propanenitrile | DMF or DMSO, heat |

The choice of solvent is crucial in these reactions. Polar aprotic solvents like DMSO or DMF are known to accelerate SN2 reactions. In contrast, polar protic solvents can solvate the nucleophile, potentially slowing down the reaction rate.

Intramolecular Cyclization Tendencies

The presence of the nitrile group in the same molecule opens up the possibility of intramolecular cyclization, where the nitrogen atom of the nitrile group or a derivative thereof acts as an internal nucleophile.

One potential pathway involves the initial reduction of the nitrile group to a primary amine, followed by an intramolecular nucleophilic attack of the newly formed amino group on the electrophilic carbon of the chloroethoxy moiety. This would lead to the formation of a nitrogen-containing heterocyclic ring system, specifically a morpholine (B109124) derivative.

Reaction Pathway:

Reduction of the Nitrile: The nitrile group is reduced to a primary amine, 3-(2-chloroethoxy)propan-1-amine, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Intramolecular Cyclization: Under basic conditions, the amino group can undergo an intramolecular SN2 reaction, displacing the chloride to form a six-membered morpholine ring.

Transformations Involving the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.

Hydrolysis and Related Derivatizations

The hydrolysis of the nitrile group in this compound can lead to the formation of a carboxylic acid or an amide, depending on the reaction conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will typically convert the nitrile group directly to a carboxylic acid, yielding 3-(2-chloroethoxy)propanoic acid. libretexts.org The reaction proceeds via the formation of an intermediate amide which is subsequently hydrolyzed. chemistrysteps.com

Base-Catalyzed Hydrolysis: Reaction with a strong base like sodium hydroxide (NaOH) under heating will initially produce the carboxylate salt, 3-(2-chloroethoxy)propanoate, and ammonia. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 3-(2-chloroethoxy)propanamide. organicchemistrytutor.com

| Reaction | Reagents | Primary Product |

| Acid Hydrolysis | HCl (aq), heat | 3-(2-Chloroethoxy)propanoic acid |

| Base Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 3-(2-Chloroethoxy)propanoic acid |

| Partial Hydrolysis | H₂O₂, base | 3-(2-Chloroethoxy)propanamide |

Reduction and Addition Reactions of the Cyano Group

The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine. libretexts.org This transformation is valuable for introducing a basic nitrogen atom into the molecule.

Common reducing agents for this conversion include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orglibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Platinum, or Palladium. libretexts.org This method is often considered "greener" but may require higher pressures and temperatures.

The resulting amine, 3-(2-chloroethoxy)propan-1-amine, is a key intermediate for further functionalization, including the intramolecular cyclization discussed earlier.

Exploration of Electrophilic Activation and Reactions

While the primary reactivity of this compound is dominated by nucleophilic attack at the chloroethoxy moiety and transformations of the nitrile group, the molecule can also be subject to electrophilic activation.

The lone pairs of electrons on the oxygen atom of the ether linkage and the nitrogen atom of the nitrile group can interact with strong electrophiles. For instance, in the presence of a strong acid, the nitrile nitrogen can be protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles. organicchemistrytutor.com

Similarly, the ether oxygen can be protonated by strong acids. However, this generally leads to cleavage of the C-O bond only under harsh conditions.

While electrophilic aromatic substitution is a major class of reactions, this compound lacks an aromatic ring and therefore will not undergo reactions like Friedel-Crafts alkylation or nitration in the same manner. Any discussion of electrophilic reactions would primarily focus on the activation of the existing functional groups.

Advanced Catalytic Transformations and Reaction Design

The dual functionality of this compound presents a platform for a variety of advanced catalytic transformations. The nitrile group is susceptible to a range of reactions, including hydrolysis, reduction, and addition of organometallic reagents. libretexts.org The chloroethoxy group, containing a reactive carbon-chlorine bond, can participate in nucleophilic substitution and cross-coupling reactions. The design of selective catalytic systems is crucial to target one functional group over the other or to orchestrate tandem reactions.

Metal-Mediated Transformations:

A diverse array of transition metals can be employed to catalyze reactions at both the nitrile and chloroethyl functionalities of this compound.

Nitrile Group Transformations: The hydration of nitriles to amides is a significant industrial process. Ruthenium pincer complexes have been shown to be effective catalysts for the hydration of a wide variety of nitriles under mild, additive-free conditions. rsc.org The mechanism is proposed to involve the cooperative binding of the nitrile to the metal center, which activates it for nucleophilic attack by water. rsc.org

The hydrogenation of nitriles to primary, secondary, or tertiary amines is another key transformation, often catalyzed by heterogeneous catalysts containing metals such as palladium, platinum, cobalt, or nickel. researchgate.net The reaction mechanism is complex and can proceed through different intermediates, such as aminocarbene complexes or nitrene intermediates, depending on the metal used. researchgate.net This variation in mechanism can influence the selectivity towards the desired amine product. researchgate.net

Furthermore, the nitrile group can undergo addition of organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org

Chloroethoxy Group Transformations: The carbon-chlorine bond in the 2-chloroethyl group is susceptible to nucleophilic substitution. Metal catalysts, particularly palladium and copper, are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While direct examples with this compound are scarce, analogous compounds like bis(2-chloroethyl)ether undergo reactions with amines. rsc.org It is plausible that under appropriate conditions, the chloroethoxy group could participate in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Rhodium(III)-Catalyzed Reactions: Recent advancements have demonstrated the use of Rh(III) catalysts for the C-H cyanation of various aromatic compounds. acs.org While this applies to the formation of nitriles rather than their transformation, it highlights the utility of rhodium in activating C-H bonds, a process that could potentially be adapted for intramolecular reactions involving the chloroethoxy chain of this compound.

Organocatalyzed Processes:

Organocatalysis offers a metal-free alternative for asymmetric synthesis and functional group transformations.

Proline-Catalyzed Reactions: Proline and its derivatives are well-known organocatalysts for various reactions, including aldol (B89426) and Mannich reactions. youtube.com These catalysts operate through enamine or iminium ion intermediates. While typically used for carbonyl compounds, the development of new organocatalytic systems could potentially allow for the activation of the nitrile group or the methylene (B1212753) groups adjacent to the ether oxygen or nitrile in this compound.

Asymmetric Halogenation: Organocatalysts have been successfully employed in asymmetric halolactonization reactions, demonstrating the ability to control stereochemistry in the addition of halogens to alkenes. nih.gov This principle of using chiral organocatalysts to control the stereochemical outcome of a reaction could be extended to transformations involving the chloroethoxy group, for instance, in asymmetric nucleophilic substitution reactions.

Supramolecular Catalysis: Recent research has shown that dual chalcogen bonding can activate ether C-O bonds in supramolecular catalysis, facilitating cyclization, coupling, and elimination reactions. nih.gov This innovative approach could potentially be applied to activate the ether linkage in this compound for subsequent transformations.

Below is a table summarizing potential catalytic transformations for this compound based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Catalyst Type | Potential Product(s) |

| Nitrile | Hydration | Metal-mediated (e.g., Ru-pincer) | 3-(2-Chloroethoxy)propanamide |

| Nitrile | Hydrogenation | Metal-mediated (e.g., Pd, Pt, Ni) | 4-(2-Chloroethoxy)butan-1-amine |

| Nitrile | Grignard Addition | Metal-mediated (Grignard reagent) | Ketones (after hydrolysis) |

| Chloroethoxy | Nucleophilic Substitution | Base-catalyzed or Metal-mediated | Ethers, Amines, etc. |

| Chloroethoxy | Cross-Coupling | Metal-mediated (e.g., Pd, Cu) | Substituted propanenitriles |

| Ether | C-O Bond Activation | Supramolecular Catalysis | Cyclized or coupled products |

Understanding the intricate mechanisms of catalytic reactions is fundamental for optimizing reaction conditions and designing more efficient catalysts.

Mechanism of Nitrile Hydration: In the ruthenium-catalyzed hydration of nitriles, the proposed mechanism involves the initial coordination of the nitrile to the ruthenium center. This is followed by a metal-ligand cooperative deprotonation of a water molecule, which then acts as the nucleophile, attacking the activated nitrile carbon. rsc.org Subsequent proton transfer and tautomerization lead to the formation of the amide product. rsc.org

Mechanism of Nitrile Hydrogenation: The mechanism of nitrile hydrogenation on solid catalysts is highly debated and appears to be catalyst-dependent. researchgate.net For catalysts like palladium or platinum, the prevailing theory suggests the formation of surface intermediates such as aminocarbene complexes and aldimines. researchgate.net In contrast, hydrogenation on cobalt or nickel surfaces is thought to proceed via nitrene intermediates. researchgate.net These different mechanistic pathways can explain the observed differences in selectivity for primary, secondary, and tertiary amines. researchgate.net

Mechanism of Organocatalytic Reactions: In proline-catalyzed reactions, the catalyst forms an enamine with a carbonyl compound, which then acts as a nucleophile. youtube.com For a substrate like this compound, a hypothetical organocatalytic reaction would likely involve the activation of one of its functional groups through the formation of a reactive intermediate with the catalyst. For instance, an organocatalyst could potentially interact with the nitrile group to increase its electrophilicity or facilitate a reaction at an adjacent carbon.

The table below outlines the key mechanistic steps for some of the discussed transformations.

| Transformation | Catalyst System | Key Mechanistic Steps |

| Nitrile Hydration | Ruthenium-pincer complex | 1. Nitrile coordination to Ru. 2. Metal-ligand cooperative deprotonation of water. 3. Nucleophilic attack of activated water on the nitrile. 4. Tautomerization to form the amide. |

| Nitrile Hydrogenation | Heterogeneous metal (e.g., Pd, Ni) | 1. Adsorption of nitrile onto the catalyst surface. 2. Formation of surface intermediates (aminocarbenes, aldimines, or nitrenes). 3. Stepwise hydrogenation to form the amine. 4. Desorption of the product. |

| Organocatalytic Activation | Chiral organocatalyst (e.g., Proline) | 1. Formation of a reactive intermediate (e.g., enamine, iminium ion) with the substrate or a reagent. 2. Stereocontrolled reaction with an electrophile or nucleophile. 3. Regeneration of the catalyst. |

Applications As a Synthetic Building Block and Intermediate in Chemical Research

Utility in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The bifunctionality of 3-(2-Chloroethoxy)propanenitrile makes it an intriguing starting material for the synthesis of various heterocyclic rings.

The chloroethyl group in this compound is a key feature for the synthesis of nitrogen-containing heterocycles. Through intramolecular or intermolecular cyclization reactions, this functional group can be leveraged to form stable ring systems.

One of the most straightforward applications is in the synthesis of morpholine (B109124) derivatives. The reaction of the chloroethyl group with a primary amine, followed by an intramolecular cyclization, can lead to the formation of a morpholine ring. For instance, reaction with a primary amine would initially form a secondary amine intermediate. This intermediate, upon deprotonation of the newly formed secondary amine, could undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom to yield a substituted morpholine. The nitrile group can then be further functionalized as needed.

Additionally, the nitrile group itself can participate in the formation of nitrogenous heterocycles. For example, [2+2+2] cycloaddition reactions of nitriles with alkynes are a known method for constructing pyridine (B92270) rings. researchgate.net While this would be an intermolecular process, it highlights the potential of the nitrile moiety in forming aromatic heterocycles. The synthesis of other nitrogen heterocycles like pyrazoles and pyrimidines often involves the reaction of diketones or related synthons with hydrazine (B178648) or urea (B33335) derivatives, respectively. rsc.org The propanenitrile portion of this compound could potentially be transformed into a suitable precursor for such reactions.

| Starting Material | Reagent | Resulting Heterocycle (Potential) |

| This compound | Primary Amine | Substituted Morpholine |

| This compound | Alkyne (with catalyst) | Substituted Pyridine |

| This compound | Hydrazine (after modification) | Substituted Pyrazole |

The electrophilic nature of the chloroethyl group also lends itself to the synthesis of oxygen and sulfur-containing heterocycles. The Williamson ether synthesis provides a classic example of how an ether linkage can be formed. acsgcipr.org In the context of this compound, an intramolecular Williamson ether synthesis could be envisioned if the nitrile group were first converted to a hydroxyl group.

More directly, the reaction with a sulfur nucleophile can lead to the formation of thiomorpholine (B91149) derivatives. The reaction of a chloroalkane with a thiol or a thiolate anion is a well-established method for forming thioethers. acsgcipr.orgacsgcipr.org By reacting this compound with a compound containing both a thiol and an amine group, a thiomorpholine ring could be constructed. For example, reaction with cysteamine (B1669678) would lead to a key intermediate that could subsequently cyclize to form a thiomorpholine ring. The synthesis of thiomorpholine itself can be achieved through the cyclization of 2-(2-chloroethylthio)ethylamine. nih.gov

Furthermore, the reaction of bis(2-chloroethyl) sulfide (B99878) with acetylene (B1199291) has been shown to produce thiophene, highlighting the potential for chloroethyl groups in the synthesis of sulfur-containing aromatic heterocycles under specific conditions. researchgate.net

Integration into Linear and Branched Aliphatic Frameworks

The reactivity of the chloroethyl group allows for the straightforward integration of the 3-ethoxypropanenitrile unit into larger aliphatic molecules. The reaction of amines with alkyl halides is a fundamental method for the formation of carbon-nitrogen bonds. libretexts.org Primary and secondary amines can act as nucleophiles, displacing the chloride to form secondary and tertiary amines, respectively. savemyexams.comnih.gov This allows for the attachment of the -(CH2)2O(CH2)2CN fragment to a variety of aliphatic backbones.

Similarly, the reaction with other nucleophiles such as alkoxides or carbanions can be used to form new carbon-oxygen or carbon-carbon bonds, respectively, further extending the aliphatic framework. The nitrile group can also be a point of modification within these linear systems. For instance, reduction of the nitrile group using reagents like lithium aluminum hydride (LiAlH4) would yield a primary amine, introducing a new reactive site for further functionalization. savemyexams.comchadsprep.com

| Nucleophile | Resulting Functional Group | Application |

| Primary/Secondary Amine | Secondary/Tertiary Amine | Building block for more complex amines |

| Alkoxide | Ether | Introduction of new ether linkages |

| Carbanion | Alkane | Carbon-carbon bond formation |

| Hydride (e.g., LiAlH4) | Primary Amine (from nitrile reduction) | Introduction of a new nucleophilic site |

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

The functional groups of this compound make it a potential precursor for the synthesis of polymers and functional organic materials where ether and nitrile functionalities are desirable.

The presence of the chloroethyl group suggests that this compound could act as a monomer in polymerization reactions. For example, it could potentially undergo polymerization through nucleophilic substitution reactions, where the chlorine is displaced by a nucleophilic group from another monomer unit.

More significantly, both the ether and nitrile functionalities are known to be beneficial in the context of polymer electrolytes for battery applications. its.ac.id Polymers containing cyanoethyl ether side chains have been synthesized and investigated for their use in solid-state lithium-ion batteries. its.ac.id The combination of the polar nitrile group, which can aid in salt dissolution, and the flexible ether linkage, which facilitates ion transport, is advantageous. The cyanoethylation of polymers like polyvinyl alcohol is a known method to introduce these beneficial groups. researchgate.net Therefore, this compound could serve as a valuable monomer or grafting agent to create polymers with tailored properties for electrochemical applications. The polymerization of epoxides containing cyano groups has also been studied to create elastomers with good solvent resistance. tandfonline.com

Molecules containing cyano groups are prominent in the field of liquid crystals due to their large dipole moment, which is often a key requirement for inducing nematic and other mesophases. wisc.edunih.gov The cyano group in this compound, combined with the flexible ether linkage, makes it a potential building block for the synthesis of liquid crystalline materials. rsc.orggoogle.com By incorporating this unit into a larger, rigid molecular core (a mesogen), it is conceivable to design new liquid crystals. The ether linkage can provide the necessary flexibility for the molecule to align in an ordered fashion, while the terminal cyano group contributes to the required polarity. The synthesis of liquid crystals often involves the connection of rigid aromatic cores via flexible spacer units, a role that the ethoxypropanenitrile fragment could fulfill. colorado.edu

Role in the Preparation of Complex Organic Scaffolds

Currently, there are no detailed research findings available in the scientific literature that specifically describe the role of this compound in the preparation of complex organic scaffolds. While the compound possesses reactive functional groups that could theoretically be exploited for this purpose, published studies demonstrating such applications are absent.

Advanced Spectroscopic Characterization for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Application of ¹H and ¹³C NMR for Probing Molecular Structure

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Chloroethoxy)propanenitrile is predicted to exhibit three distinct signals, corresponding to the three sets of non-equivalent methylene (B1212753) (–CH₂–) groups.

The protons of the methylene group adjacent to the nitrile function (–CH₂–CN) are expected to appear as a triplet.

The protons of the methylene group attached to the oxygen atom of the ether linkage (–O–CH₂–) are also anticipated to show a triplet multiplicity.

The protons of the methylene group bonded to the chlorine atom (–CH₂–Cl) will likely be observed as a triplet.

The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms and functional groups. The protons on the carbon adjacent to the electron-withdrawing chlorine atom are expected to be the most deshielded and thus appear at the highest chemical shift (downfield). Conversely, the protons on the carbon adjacent to the nitrile group are likely to be the most shielded (upfield).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to show five distinct signals, one for each of the five carbon atoms in the molecule, as they are all in unique chemical environments.

The carbon of the nitrile group (C≡N) is expected to appear significantly downfield, a characteristic feature of nitrile carbons.

The three methylene carbons (–CH₂–) will have distinct chemical shifts influenced by their neighboring atoms (Cl, O, and CN). The carbon atom bonded to chlorine is predicted to be the most deshielded among the methylene carbons, followed by the carbon bonded to the ether oxygen.

The carbon of the methylene group adjacent to the nitrile will likely be the most shielded of the methylene carbons.

Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Cl–C H₂–CH₂–O– | ~ 3.7 | Triplet | ~ 42 |

| Cl–CH₂–C H₂–O– | ~ 3.8 | Triplet | ~ 70 |

| –O–CH₂–C H₂–CN | ~ 3.6 | Triplet | ~ 65 |

| –O–C H₂–CH₂–CN | ~ 2.7 | Triplet | ~ 18 |

| –CH₂–C N | N/A | N/A | ~ 118 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Multi-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. sdsu.edu

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent methylene groups. Specifically, cross-peaks would be expected between the protons of Cl–CH₂–CH₂ –O– and Cl–CH₂ –CH₂–O–, and between the protons of –O–CH₂–CH₂ –CN and –O–CH₂ –CH₂–CN, confirming the through-bond coupling between these neighboring protons.

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of each methylene carbon signal in the ¹³C spectrum based on the already assigned proton signals. For instance, the proton triplet predicted around 3.7 ppm would show a cross-peak with the carbon signal predicted around 42 ppm, confirming the Cl–CH₂– group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion of this compound. The molecular formula is C₅H₈ClNO. The calculated exact mass of the most abundant isotopic species ([M]⁺ with ³⁵Cl) is 133.0294. HRMS can measure this with high precision (typically to within 5 ppm), which would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Isotope Pattern Analysis for Halogenated Compounds

A key feature in the mass spectrum of a chlorinated compound is the presence of a characteristic isotopic pattern for any fragment containing a chlorine atom. docbrown.info Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion region of the mass spectrum of this compound would exhibit two peaks: a molecular ion peak (M) corresponding to the molecule containing ³⁵Cl, and an M+2 peak corresponding to the molecule containing ³⁷Cl. The intensity of the M+2 peak would be approximately one-third of the intensity of the M peak. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule and its fragments.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion in electron ionization mass spectrometry would likely proceed through several pathways, including:

Alpha-cleavage at the ether oxygen, leading to the loss of a chloroethyl radical (•CH₂CH₂Cl) or a cyanomethyl radical (•CH₂CN).

Cleavage of the C-Cl bond , resulting in a fragment with a mass corresponding to [M-Cl]⁺.

Loss of small neutral molecules , such as HCl or ethene.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the nitrile, ether, and chloroalkane functionalities.

Nitrile (C≡N) stretch: A sharp and intense absorption band is predicted in the IR spectrum in the region of 2260-2240 cm⁻¹. This is a highly characteristic vibration for nitriles. In the Raman spectrum, this stretching vibration would also be expected to give a strong signal.

Ether (C–O–C) stretch: The asymmetric C–O–C stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1150-1085 cm⁻¹. The symmetric stretch is often weaker in the IR but may be more prominent in the Raman spectrum.

C-Cl stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. This band can sometimes be weak.

CH₂ stretches and bends: The C-H stretching vibrations of the methylene groups will appear in the region of 3000-2850 cm⁻¹, while bending vibrations will be observed in the fingerprint region (around 1470-1450 cm⁻¹).

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Nitrile (–C≡N) | Stretch | 2260 - 2240 (sharp, medium-strong) | Strong |

| Ether (–C–O–C–) | Asymmetric Stretch | 1150 - 1085 (strong) | Weak |

| Chloroalkane (–C–Cl) | Stretch | 800 - 600 (medium-weak) | Medium |

| Methylene (–CH₂–) | C-H Stretch | 3000 - 2850 (strong) | Strong |

Infrared Absorption Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. For this compound, the key functional groups are the nitrile (C≡N), the ether linkage (C-O-C), the alkyl chain (C-C, C-H), and the chloroalkane moiety (C-Cl).

The most prominent and diagnostically significant peak in the IR spectrum of this compound is expected to be the stretching vibration of the nitrile group. lmu.edunih.govspectroscopyonline.comrice.edu This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, which makes it an excellent marker for the presence of the nitrile functionality. spectroscopyonline.com For aliphatic nitriles, this band is generally observed in the range of 2260-2240 cm⁻¹. lmu.eduspectroscopyonline.com

The ether functional group will be identifiable by the characteristic stretching of the C-O-C linkage. This usually gives rise to a strong absorption band in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. lmu.eduspectroscopyonline.comlibretexts.orgrockymountainlabs.comusc.edu Specifically, the asymmetric C-O-C stretching vibration is expected to be a prominent feature, likely appearing in the 1150-1085 cm⁻¹ range for an aliphatic ether.

The presence of the chloroalkane group is confirmed by the C-Cl stretching vibration. This absorption is found in the lower frequency region of the spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹. libretexts.orgorgchemboulder.comresearchgate.net The exact position can be influenced by the conformation of the molecule and the presence of neighboring atoms.

Finally, the hydrocarbon backbone of the molecule will produce characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methylene groups (-CH₂-) are expected in the 3000-2840 cm⁻¹ region. lmu.edu The corresponding C-H bending (scissoring) vibrations typically appear around 1470-1450 cm⁻¹. rice.edu

A predictive summary of the principal infrared absorption bands for this compound is presented in the interactive table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂) | 2960 - 2850 | Medium to Strong |

| C≡N Stretch | Nitrile | 2260 - 2240 | Strong, Sharp |

| C-H Bend | Alkyl (CH₂) | 1470 - 1450 | Medium |

| C-O-C Asymmetric Stretch | Ether | 1150 - 1085 | Strong |

| C-Cl Stretch | Chloroalkane | 850 - 550 | Medium to Weak |

Raman Scattering Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the nitrile (C≡N) stretching vibration is expected to be a very strong and sharp band in the Raman spectrum, typically appearing in a similar region to the IR absorption, around 2250 cm⁻¹. researchgate.netresearchgate.net This is due to the significant change in polarizability of the triple bond during the stretching motion.

Symmetric vibrations of non-polar bonds tend to be more intense in Raman spectra. The C-O-C symmetric stretch of the ether group, which is often weak in the IR spectrum, should be more readily observable in the Raman spectrum. aip.orgaip.org Similarly, the C-Cl stretching vibration will be Raman active, and its position can provide valuable structural information. mdpi.com

The C-H stretching and bending vibrations of the alkyl portions of the molecule will also be present in the Raman spectrum. The symmetric C-H stretching modes around 2880 cm⁻¹ are typically strong in the Raman spectra of alkyl chains.

A predictive summary of the key Raman scattering peaks for this compound is outlined in the interactive table below.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂) | 2960 - 2850 | Strong |

| C≡N Stretch | Nitrile | 2260 - 2240 | Very Strong, Sharp |

| C-H Bend | Alkyl (CH₂) | 1470 - 1450 | Medium to Weak |

| C-O-C Symmetric Stretch | Ether | ~850 | Medium |

| C-Cl Stretch | Chloroalkane | 850 - 550 | Medium |

Computational Chemistry and Theoretical Studies on 3 2 Chloroethoxy Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 3-(2-Chloroethoxy)propanenitrile, these calculations could offer significant insights into its stability and reactivity.

Prediction of Reaction Energetics and Transition States

A crucial application of quantum chemistry is the mapping of reaction pathways. This involves calculating the energy of reactants, products, and the transition states that connect them. For a molecule like this compound, which contains both a chloroethoxy group and a nitrile group, several reaction types could be of interest, such as nucleophilic substitution at the chlorinated carbon or reactions involving the nitrile group.

Hypothetical Reaction Energetics Data:

| Reaction Type | Reactants | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| SN2 Substitution | This compound + Nu- | 3-(2-Nu-ethoxy)propanenitrile + Cl- | Data not available | Data not available |

| Nitrile Hydrolysis | This compound + H2O | 3-(2-Chloroethoxy)propanamide | Data not available | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations.

Analysis of Bonding and Electronic Properties

Understanding the electronic properties of this compound is key to predicting its chemical behavior. Quantum chemical methods can be used to calculate a variety of electronic descriptors.

Hypothetical Electronic Properties Data:

| Property | Value |

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Mulliken Atomic Charges | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations.

Molecular Dynamics Simulations for Conformational Landscapes

This compound possesses rotational freedom around its single bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations could be employed to explore the different stable conformations of the molecule and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

In Silico Methodologies for Reaction Design and Optimization

Computational tools can be invaluable in designing and optimizing synthetic routes. For this compound, in silico methods could be used to screen potential catalysts for its synthesis or to predict the outcomes of various reaction conditions, thereby guiding experimental work. This approach can save significant time and resources in the laboratory.

Future Research Trajectories and Innovations

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of 3-(2-Chloroethoxy)propanenitrile traditionally relies on methods that may not align with modern principles of green chemistry. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.

Biocatalytic Synthesis: One of the most promising green approaches is the use of enzymes as catalysts. Nitrilases and nitrile hydratases are enzymes that can act on nitrile groups under mild, aqueous conditions. cmu.eduarxiv.org Research into identifying or engineering enzymes that can tolerate the chloroethoxy functionality would enable a highly selective and green synthesis of this compound or its precursors. youtube.comuniroma1.it This biocatalytic approach would significantly reduce the use of harsh reagents and organic solvents. arxiv.org

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reacting reagents in immiscible phases, often allowing the use of water as a solvent and reducing the need for organic solvents. libretexts.orgessentialchemicalindustry.orgstackexchange.com Developing a PTC-based synthesis for this compound could offer advantages such as milder reaction conditions, reduced waste, and the use of inexpensive and environmentally friendly reagents. echemi.comopenstax.org

| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of aqueous media. cmu.eduarxiv.org | Identification and engineering of suitable nitrilases or nitrile hydratases. youtube.comuniroma1.it |

| Phase-Transfer Catalysis | Use of water as a solvent, milder conditions, reduced organic solvent waste. libretexts.orgessentialchemicalindustry.orgstackexchange.com | Optimization of catalyst, solvent, and reaction conditions for high yield and purity. echemi.comopenstax.org |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. uniroma1.itgoogle.com | Screening of green solvents and development of robust, recyclable catalysts. |

Discovery of Unprecedented Reactivity and Transformation Pathways

The dual functionality of this compound offers the potential for novel and unexpected chemical transformations. While the general reactivity of nitriles and alkyl chlorides is well-understood, the interplay between these two groups within the same molecule could lead to unprecedented pathways. openstax.orglibretexts.orgchemistrysteps.com

Intramolecular Cyclization: The proximity of the chloroethoxy and nitrile groups could facilitate intramolecular cyclization reactions under specific conditions, potentially leading to novel heterocyclic compounds. researchgate.net Computational studies could be employed to predict the feasibility and outcomes of such reactions. researchgate.net The formation of unique ring systems could be a gateway to new classes of molecules with interesting biological or material properties.

Bifunctional Reactivity: The molecule can act as a building block where both the nitrile and the chloro group participate in sequential or one-pot reactions. This could lead to the synthesis of complex molecules with high efficiency. For example, the nitrile group could be transformed into an amine or carboxylic acid, followed by a reaction at the chloro-substituted carbon. libretexts.orgchemistrysteps.com

Computational Prediction of Novel Reactions: Advances in computational chemistry and machine learning can be used to predict novel reactions and reactivity patterns. cmu.edunih.gov By modeling the electronic structure and potential energy surfaces of this compound, researchers can identify plausible, yet undiscovered, transformation pathways. nih.gov

| Potential Reaction Pathway | Description | Significance |

| Intramolecular Cyclization | The formation of a new ring structure through a reaction between the chloroethoxy and nitrile moieties. researchgate.net | Access to novel heterocyclic compounds with potential applications in pharmaceuticals or materials. |

| Bifunctional Derivatization | Sequential or concurrent reactions at both the nitrile and chloro-functionalized positions. libretexts.orgchemistrysteps.com | Efficient synthesis of complex, multifunctional molecules. |

| Computationally Predicted Reactions | In silico identification of novel, high-energy, or kinetically favored reaction pathways. cmu.edunih.gov | Guiding experimental efforts towards the discovery of truly unprecedented chemical transformations. |

Exploration of New Material Science Applications

The unique chemical structure of this compound makes it an interesting candidate for the development of new materials with specialized properties.

Functional Polymers: The nitrile group is a known precursor for the synthesis of various polymers, including acrylics. essentialchemicalindustry.org this compound could be used as a monomer or a functional comonomer to introduce both ether linkages and a reactive chlorine handle into a polymer backbone. These chlorine atoms could then be used for post-polymerization modification, allowing for the creation of a wide range of functional polymers with tailored properties for applications in coatings, adhesives, or drug delivery systems. eurekaselect.comgoogle.com

Electrolyte Components: Nitriles, particularly fluorinated ones, have been investigated as components of electrolytes for high-energy-density lithium-ion batteries due to their high oxidative stability. google.comnih.gov Research into the electrochemical properties of this compound and its derivatives could lead to the development of novel, safer, and more efficient electrolytes.

Specialty Chemicals: The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of specialty chemicals. For example, it could be a precursor to novel surfactants, chelating agents, or corrosion inhibitors, where the combination of the polar nitrile group and the flexible ether chain could impart desirable properties.

| Application Area | Potential Role of this compound | Desired Properties and Research Focus |

| Functional Polymers | Monomer or comonomer for introducing functionality. essentialchemicalindustry.orgeurekaselect.com | Tunable properties, post-polymerization modification capabilities, biodegradability. google.com |

| Battery Electrolytes | As a solvent or additive in lithium-ion battery electrolytes. google.comnih.gov | High oxidative stability, low volatility, good ionic conductivity. |

| Specialty Chemicals | Precursor to surfactants, chelating agents, or corrosion inhibitors. | Amphiphilic properties, metal-coordinating ability, surface activity. |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to this compound could accelerate discovery and innovation significantly. libretexts.orgchemicalbook.com

Prediction of Novel Reactivity and Material Properties: ML models can be developed to predict the reactivity of molecules under various conditions, potentially uncovering the unprecedented transformation pathways mentioned earlier. cmu.edunih.gov Furthermore, AI can be used to predict the material properties of polymers or other materials derived from this compound, enabling in silico screening and a more targeted experimental approach. cmu.edu

Accelerated Discovery of New Applications: By analyzing large datasets of chemical structures and their associated properties and applications, AI can identify potential new uses for this compound that may not be obvious through traditional research methods. This could involve screening for potential biological activity, predicting its performance in new material formulations, or identifying its utility as a novel chemical intermediate.

| AI/ML Application | Impact on this compound Research | Key Technologies and Approaches |

| Retrosynthesis and Route Design | Discovery of more efficient and sustainable synthetic pathways. chemicalbook.comrsc.org | Deep learning, neural networks, reinforcement learning. libretexts.orgchemicalbook.com |

| Reactivity and Property Prediction | Identification of novel reactions and prediction of material characteristics. cmu.edunih.gov | Quantum mechanics-informed machine learning, graph neural networks. |

| New Application Discovery | Accelerated identification of new uses in various fields. | Natural language processing of scientific literature, predictive modeling. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloroethoxy)propanenitrile, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via cyanethylation reactions, where chloroethoxy precursors react with acrylonitrile derivatives under controlled conditions. For example, analogous methods involve reacting cis-3-hexen-1-ol with acrylonitrile to form cyanethylated products . Optimization includes adjusting reaction temperature (40–60°C), using catalysts like KOH, and maintaining anhydrous conditions to minimize hydrolysis of the nitrile group. Yield improvements are achieved by iterative purification via fractional distillation or column chromatography.

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Address competing side reactions (e.g., elimination or polymerization) by controlling stoichiometry and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm the presence of the chloroethoxy group (δ 3.6–4.2 ppm for -OCH₂CH₂Cl) and nitrile carbon (δ 120–125 ppm) .

- FT-IR : Identify C≡N stretching at ~2240 cm⁻¹ and C-O-C ether linkages at ~1100 cm⁻¹ .

- HPLC/GC-MS : Quantify purity (>98%) and detect impurities like residual solvents or hydrolysis byproducts (e.g., carboxylic acids) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation.

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodology : Conduct accelerated stability studies:

- Conditions : Store samples in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents at 4°C, 25°C, and 40°C for 6–12 months.

- Analysis : Periodically assess degradation via HPLC and FT-IR. Nitrile hydrolysis to carboxylic acids is accelerated in polar protic solvents (e.g., H₂O contamination) and elevated temperatures .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 reactions at the chloroethoxy site. Compare with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., DMF vs. acetone) to predict reaction pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.